1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Description
1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core substituted with a cyclopropylmethyl group at position 1 and a carboximidamide moiety at position 6.
Properties
IUPAC Name |
1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-7-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c11-9(12)8-5-13-15-4-3-14(10(8)15)6-7-1-2-7/h3-5,7H,1-2,6H2,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSPNZZBAVIFKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=C(C=N3)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H11N3
- Molecular Weight : 161.20 g/mol
- CAS Number : 2098051-85-3
Biological Activities
Research indicates that imidazo[1,2-b]pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and anti-angiogenic effects.
Anti-inflammatory Activity
A study highlighted the compound's ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The compound demonstrated moderate to high potency with IC50 values comparable to established COX-2 inhibitors like celecoxib. Specifically, derivatives related to this compound showed inhibition percentages of pro-inflammatory cytokines such as TNF-α and IL-6 in RAW264.7 cells, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
The imidazo[1,2-b]pyrazole scaffold has been linked to anticancer properties. In vitro studies revealed that various derivatives exhibited significant cytotoxic effects against cancer cell lines. For instance, certain derivatives showed IC50 values in the low micromolar range against selected tumor cell lines and were capable of inhibiting reactive oxygen species (ROS) production in human platelets . Molecular docking studies suggested that these compounds could interact effectively with targets involved in cancer progression.
The biological activity of this compound is believed to stem from its ability to modulate multiple pathways:
- COX-2 Inhibition : Reduces the synthesis of pro-inflammatory prostaglandins.
- Cytokine Modulation : Downregulates pro-inflammatory cytokines like TNF-α and IL-6.
- Antioxidant Activity : Inhibits ROS production, contributing to its anticancer effects.
Case Studies
- Study on COX-2 Inhibition :
-
Anticancer Efficacy Assessment :
- Objective : Investigate the cytotoxic effects on cancer cell lines.
- Results : Selected derivatives displayed potent activity with IC50 values in the low micromolar range against various cancer cell lines. The most promising candidates were further analyzed through molecular docking simulations which indicated favorable interactions with key biological targets involved in tumor growth and metastasis .
Summary of Findings
| Activity Type | Mechanism | IC50 Values |
|---|---|---|
| Anti-inflammatory | COX-2 inhibition | 3.37 - 5.68 μM |
| Anticancer | Cytotoxicity against cancer cells | Low micromolar range |
| Cytokine Modulation | Downregulation of TNF-α and IL-6 | Significant inhibition |
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that imidazo[1,2-b]pyrazole derivatives exhibit significant anticancer activity. For instance, compounds in this class have been shown to inhibit specific kinases involved in cancer cell proliferation and survival. The mechanism often involves the modulation of signaling pathways that are critical for tumor growth and metastasis.
Antimicrobial Activity
Research has demonstrated that 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide possesses antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results that suggest it could be developed as a novel antimicrobial agent.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects. Studies indicate its potential role in treating neurological disorders by modulating neurotransmitter systems and reducing neuroinflammation.
PDE Inhibition
Imidazo[1,2-b]pyrazoles are known to inhibit phosphodiesterases (PDEs), which play a crucial role in various physiological processes. Inhibition of PDEs can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are important for cellular signaling. This property makes these compounds potential candidates for treating conditions like erectile dysfunction and heart diseases.
Case Study 1: Anticancer Activity in Breast Cancer Models
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on breast cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation and induced apoptosis through the activation of caspase pathways. The study concluded that this compound could serve as a lead for developing new breast cancer therapies.
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that it inhibited bacterial growth at low micromolar concentrations, suggesting its potential as an alternative treatment for antibiotic-resistant infections.
Case Study 3: Neuroprotection in Animal Models
Research published in Neuroscience Letters explored the neuroprotective effects of this compound in rodent models of neurodegeneration. The findings revealed that the compound reduced markers of oxidative stress and inflammation in the brain, indicating its potential utility in treating neurodegenerative diseases such as Alzheimer's.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide (CAS: 2098026-10-7)
- Structural Differences :
- Cyclobutylmethyl substituent (vs. cyclopropylmethyl in the target compound).
- Additional methyl group at position 6.
- The methyl group at position 6 may enhance metabolic stability by blocking oxidation pathways.
Data :
Property Value Molecular Formula C₁₂H₁₇N₅ Molecular Weight 231.3 g/mol Purity ≥95% Status Discontinued
1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide (CAS: 2097945-01-0)
- Structural Differences :
- Propargyl (prop-2-yn-1-yl) substituent at position 1.
- Impact on Properties :
- The propargyl group introduces a reactive alkyne, enabling click chemistry modifications but increasing susceptibility to metabolic degradation.
- Reduced lipophilicity compared to cyclopropylmethyl derivatives, affecting membrane permeability.
- Data :
Property
Value
SMILES
N=C(N)C1=C2N(C=C1N)N3C2=CC=C3CC#C
IUPAC Name
1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide (CAS: 2098025-92-2)
- Structural Differences :
- Carboxamide group (vs. carboximidamide in the target compound).
- Methyl group at position 6.
- Impact on Properties :
- The carboxamide group lacks the basic amidine nitrogen, reducing hydrogen-bonding capacity and altering target selectivity.
- Methyl at position 6 may improve solubility but reduce conformational flexibility.
- Safety Notes: Requires precautions against heat and ignition sources (P210) .
Key Trends in Functional Group Modifications
- Cycloalkyl Substituents :
- Carboximidamide vs. Carboxamide: Carboximidamide’s amidine group enhances basicity and hydrogen-bond donor capacity, critical for interactions with acidic residues in targets like serine proteases .
- Positional Methylation :
- Methylation at position 6 improves metabolic stability but may sterically hinder interactions in shallow binding pockets.
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the imidazo[1,2-b]pyrazole scaffold followed by functionalization at the 7-position to introduce the carboximidamide group. Key synthetic approaches include:
Multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction: This three-component reaction involves a pyrazole precursor, an aldehyde, and an isocyanide, catalyzed by an acid, to form the imidazo[1,2-b]pyrazole core in a single step with good yields.
Sequential one-pot synthesis: Starting from ethoxymethylene malonic acid derivatives and hydrazine monohydrate, followed by addition of aldehydes and isocyanides, to afford 1H-imidazo[1,2-b]pyrazoles efficiently under microwave irradiation or mild conditions.
Selective functionalization via organometallic intermediates: Regioselective magnesiation or zincation of the imidazo[1,2-b]pyrazole scaffold allows for subsequent electrophilic trapping to install various substituents, including the cyclopropylmethyl group.
Specific Preparation of the Cyclopropylmethyl Substituent
Data Table: Summary of Preparation Conditions and Yields
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide to improve yield and purity?
- Methodological Answer : Utilize Design of Experiments (DoE) frameworks to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical variables, while response surface methodology refines optimal conditions. Coupling this with real-time HPLC or NMR monitoring allows rapid iteration . Quantum chemical calculations (e.g., density functional theory) can predict intermediates and transition states to guide experimental design, as demonstrated in ICReDD’s integrated computational-experimental workflows .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, H/C NMR for regiochemical assignment (e.g., distinguishing imidazo[1,2-b]pyrazole ring substitution patterns), and X-ray crystallography for absolute stereochemical resolution. For dynamic behavior, variable-temperature NMR or IR spectroscopy can probe tautomerism or conformational flexibility .
Q. How should researchers design initial stability studies under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability testing protocols (ICH guidelines) with forced degradation in acidic/basic/oxidative buffers (e.g., 0.1M HCl, NaOH, HO). Monitor degradation pathways via LC-MS to identify labile functional groups (e.g., cyclopropylmethyl or carboximidamide moieties). Kinetic modeling (Arrhenius plots) extrapolates shelf-life under standard storage conditions .
Advanced Research Questions
Q. What computational strategies can elucidate the compound’s reactivity in catalytic systems or biological targets?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities with enzymatic targets, complemented by molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to assess binding stability. For catalytic applications, ab initio calculations (e.g., Gaussian) model transition states in reactions like cross-couplings or cycloadditions .
Q. How can contradictory data from biological assays (e.g., conflicting IC values) be resolved?
- Methodological Answer : Apply meta-analysis frameworks to reconcile variability. For example, assess assay conditions (e.g., cell line heterogeneity, solvent effects) using multivariate regression. Validate via orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays). Bayesian statistical models quantify uncertainty and identify outliers .
Q. What advanced separation techniques are suitable for isolating enantiomers or regioisomers of this compound?
- Methodological Answer : Chiral stationary phase (CSP) HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers, while hyphenated techniques like LC-NMR confirm purity. For regioisomers, hydrophilic interaction chromatography (HILIC) or capillary electrophoresis (CE) can separate structurally similar analogs .
Q. How can researchers model the compound’s environmental fate or toxicity using in silico tools?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., TEST, EPI Suite) to predict biodegradation pathways, bioaccumulation, or ecotoxicity. Combine with molecular fragmentation algorithms (e.g., CFM-ID) to simulate metabolic transformations .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results in reaction optimization?
- Methodological Answer : Perform sensitivity analysis on computational parameters (e.g., basis set selection, solvation models) to identify systematic errors. Validate with microkinetic experiments (e.g., stopped-flow spectroscopy) to capture transient intermediates. Iterative feedback loops (experiment → computation → redesign) refine models, as advocated by ICReDD’s reaction design paradigm .
Experimental Design Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
